- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,

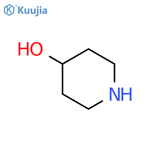

Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

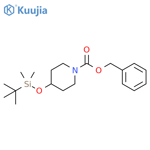

97231-91-9 structure

Nombre del producto:4-(tert-Butyldimethylsilyloxy)piperidine

Número CAS:97231-91-9

MF:C11H25NOSi

Megavatios:215.407804250717

MDL:MFCD11847779

CID:751127

PubChem ID:11481328

4-(tert-Butyldimethylsilyloxy)piperidine Propiedades químicas y físicas

Nombre e identificación

-

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

- 4-(t-butyldimethylsilyloxy)piperidine

- 4-(tert-butyldimethylsilyloxy)piperidine

- tert-butyl-dimethyl-piperidin-4-yloxysilane

- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)

- 4-(tert-Butyldimethylsilyloxy)piperidine

-

- MDL: MFCD11847779

- Renchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3

- Clave inchi: GCPNPVFWMHBPNS-UHFFFAOYSA-N

- Sonrisas: O([Si](C(C)(C)C)(C)C)C1CCNCC1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

4-(tert-Butyldimethylsilyloxy)piperidine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB402757-250mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€477.40 | 2025-02-13 | |

| abcr | AB402757-250 mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€470.60 | 2023-04-25 | |

| abcr | AB402757-1g |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 1g |

€1110.80 | 2025-02-13 | |

| Enamine | EN300-250683-10g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 10g |

$2224.0 | 2023-09-15 | |

| A2B Chem LLC | AI65425-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 98% | 1g |

$423.00 | 2024-07-18 | |

| Enamine | EN300-250683-1g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 1g |

$626.0 | 2023-09-15 | |

| Aaron | AR00IKM5-500mg |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 500mg |

$696.00 | 2024-07-18 | |

| Aaron | AR00IKM5-5g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 5g |

$2170.00 | 2024-07-18 | |

| Ambeed | A986449-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 95% | 1g |

$650.0 | 2024-04-16 | |

| Aaron | AR00IKM5-10g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 10g |

$3083.00 | 2024-07-18 |

4-(tert-Butyldimethylsilyloxy)piperidine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

Referencia

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt

Referencia

- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

Referencia

- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt

Referencia

- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt

Referencia

- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt

Referencia

- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C

Referencia

- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt

Referencia

- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt

Referencia

- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

Referencia

- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

Referencia

- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

Referencia

- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C

Referencia

- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referencia

- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt

Referencia

- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

Referencia

- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt

Referencia

- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester

- Piperidin-4-ol

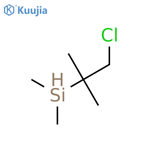

- tert-butyl(chloro)dimethylsilane

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-

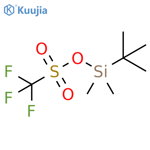

- t-Butyldimethylsilyl Trifluoromethanesulfonate

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

4-(tert-Butyldimethylsilyloxy)piperidine Literatura relevante

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

5. Back matter

97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) Productos relacionados

- 2228697-13-8(4-ethyl-1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride)

- 1352625-34-3(3-Bromo-4-fluoropyrazolo[1,5-a]pyridine)

- 1713463-37-6((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone)

- 102452-01-7(2-(benzylsulfanyl)-4,5-diphenyl-1,3-oxazole)

- 898459-06-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylcyclopentanecarboxamide)

- 1261756-22-2(3-Amino-2-(4-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile)

- 2229521-25-7(1-(3,5-dichloro-2-methoxyphenyl)-2,2-difluoroethan-1-one)

- 2229593-89-7(3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol)

- 119483-45-3((S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride)

- 197775-45-4(5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:97231-91-9)4-(tert-Butyldimethylsilyloxy)piperidine

Pureza:99%

Cantidad:1g

Precio ($):585.0